4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine
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Overview
Description
4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine is a useful research compound. Its molecular formula is C14H21N3 and its molecular weight is 231.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine is soluble epoxide hydrolases (sEH) enzymes . These enzymes facilitate the addition of water to an epoxide, resulting in the formation of a vicinal diol . They belong to the α/β hydrolase family and specifically act on ether bonds .
Mode of Action
The compound interacts with its target, the sEH enzymes, by inhibiting their function . The synthesized compound shows varying degrees of selectivity towards the sEH enzymes . Particularly, certain analogues of this compound have emerged as potent sEH inhibitors .
Biochemical Pathways
The inhibition of sEH enzymes affects the biochemical pathways involving the conversion of epoxides to diols . For example, the diol products of sEH-mediated hydrolysis of EETs are referred to as dihydroxyeicosatrienoic acids (DHETs) .
Result of Action
The inhibition of sEH enzymes by this compound can lead to a reduction in blood pressure elevation and inflammatory roles . This is due to the role of sEH enzymes in the conversion of anti-inflammatory epoxides to less active diols .
Properties
IUPAC Name |
4-(3,5-dicyclopropylpyrazol-1-yl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-2-10(1)13-9-14(11-3-4-11)17(16-13)12-5-7-15-8-6-12/h9-12,15H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCFKUZHZIQLLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2C3CCNCC3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.